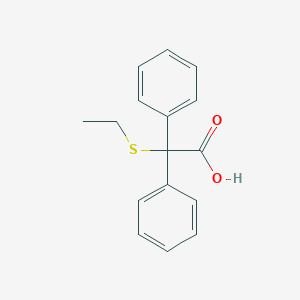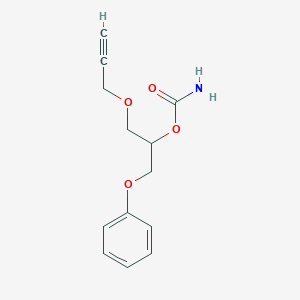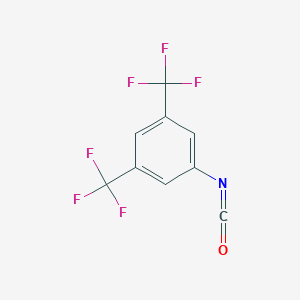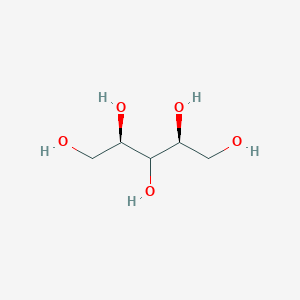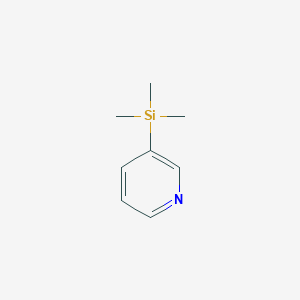
3-(Trimethylsilyl)pyridine
Vue d'ensemble
Description
3-(Trimethylsilyl)pyridine is a chemical compound that is part of a broader class of silylated pyridines. These compounds are characterized by the presence of a trimethylsilyl group attached to the nitrogen-containing aromatic ring of pyridine. This modification often imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis and materials science.
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)pyridine and related compounds can be achieved through various methods. For instance, the reductive disilylation of pyridine derivatives can afford 1,4-disilyl-1,4-dihydropyridines, which upon further reactions can lead to silylated pyridines . Additionally, the use of (trimethylsilylmethyl)amines in combination with formaldehyde and an alcohol can lead to the formation of pyrrolidine derivatives, which are structurally related to the silylpyridines . These methods highlight the versatility and the synthetic utility of trimethylsilyl groups in constructing complex nitrogen-containing structures.
Molecular Structure Analysis
The molecular structure of silylated pyridines can be quite complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, (6-trimethylsilylpyridine-2-selenolato)silver(I), has been determined, revealing a distorted octahedral geometry around the silver atoms . Such detailed structural information is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Silylated pyridines undergo a variety of chemical reactions. For instance, 2-trimethylsilylpyridine reacts with water and alcohols to yield pyridine and trimethylsilanol or alkoxytrimethylsilane . The solvolysis of these compounds is influenced by the solvent and the position of the silyl group on the pyridine ring. Furthermore, the reaction of 2-(trimethylsilyl)pyridine with palladium(II) acetate leads to the formation of cyclopalladated complexes, which exhibit dynamic behavior in their nuclear magnetic resonance (NMR) spectra . These reactions demonstrate the reactivity of the silicon atom in the trimethylsilyl group when attached to a pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trimethylsilyl)pyridine are influenced by the trimethylsilyl group. The presence of this group can affect the compound's solubility, boiling point, and stability. For example, the solvolysis of 2-trimethylsilylpyridine by alcohols and water is indicative of its reactivity and the influence of the silyl group on the rate of reaction . The steric and electronic effects of the trimethylsilyl group also play a role in the stability and reactivity of the resulting complexes and reaction intermediates .
Applications De Recherche Scientifique
-
Chemistry and Organic Synthesis : 3-(Trimethylsilyl)pyridine is a pyridine derivative used in organic synthesis . It’s often used as a reagent in chemical reactions due to its chemical inertness and large molecular volume . For example, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
-
Catalysis : In the field of catalysis, 3-(Trimethylsilyl)pyridine can be used in the preparation of pyridine derivatives . The high surface area, simple preparation, and modification are among their major advantages . Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
-
Gas Chromatography and Mass Spectrometry : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . This is particularly useful in the field of analytical chemistry, where these techniques are commonly used for the separation, identification, and quantification of compounds in a sample .
-
Protection of Functional Groups : When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions . This is a common strategy in organic synthesis, where sensitive functional groups need to be protected during certain steps of a synthesis .
-
Synthesis of Pyridine-Fused Siloles : 3-(Trimethylsilyl)pyridine has been used in the synthesis of pyridine-fused siloles . Siloles are a class of compounds that have interesting electronic properties and have potential applications in organic electronics .
-
Heterocyclic Building Blocks : 3-(Trimethylsilyl)pyridine is used as a heterocyclic building block in the synthesis of various organic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
-
Derivatization in Gas Chromatography and Mass Spectrometry : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . This is particularly useful in the field of analytical chemistry, where these techniques are commonly used for the separation, identification, and quantification of compounds in a sample .
-
Endcapping in Chromatography : In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping . This process can improve the performance of the chromatographic column by reducing unwanted interactions between the stationary phase and the analytes .
-
Synthesis of Pyridine Derivatives : 3-(Trimethylsilyl)ethynyl pyridine is a pyridine derivative used in the synthesis of various organic compounds . These compounds can be used as building blocks in the synthesis of more complex molecules .
-
Synthesis of Co(II) Amide, Pyrrolate, and Aminopyridinate Complexes : 3-(Trimethylsilyl)pyridine has been used in the synthesis of Co(II) amide, pyrrolate, and aminopyridinate complexes . These complexes have potential applications in catalysis and materials science .
-
Synthesis of Pyridine-Fused Siloles : 3-(Trimethylsilyl)pyridine has been used in the synthesis of pyridine-fused siloles . Siloles are a class of compounds that have interesting electronic properties and have potential applications in organic electronics .
-
Protection of Functional Groups : When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions . This is a common strategy in organic synthesis, where sensitive functional groups need to be protected during certain steps of a synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)pyridine | |
CAS RN |
17379-37-2 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



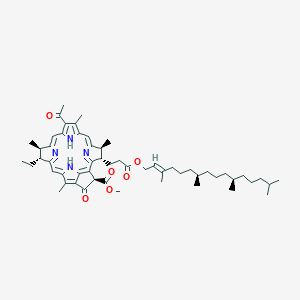
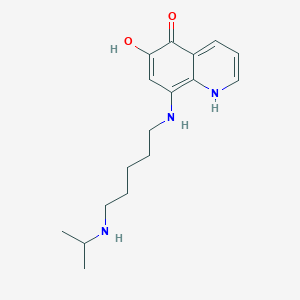
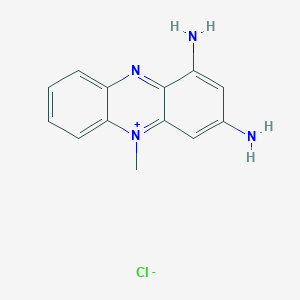
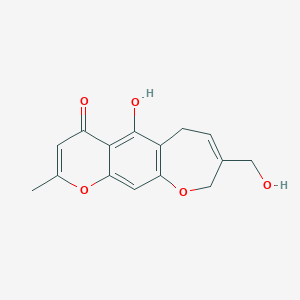
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
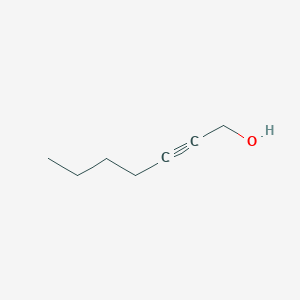
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
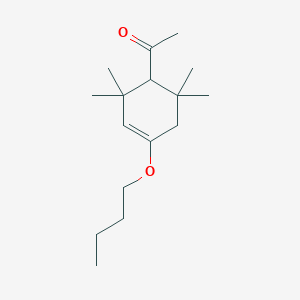
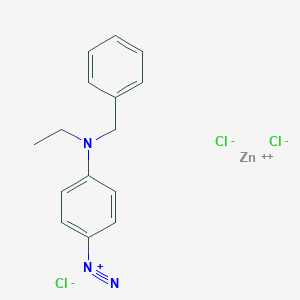
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
